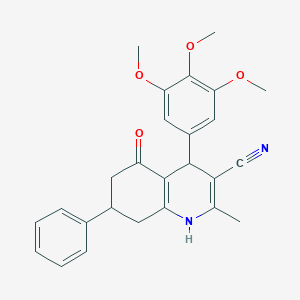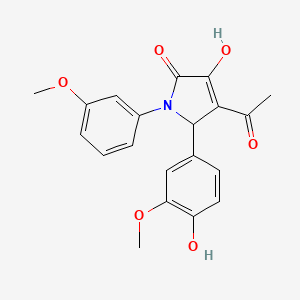![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4,6-dimethylphenol, undergoes a nucleophilic substitution reaction with a suitable butyl halide to form 4-(2-chloro-4,6-dimethylphenoxy)butane.
Pyrrolidine Attachment: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents like dimethylformamide or toluene to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Used in studying receptor-ligand interactions due to its structural features.
Industrial Applications: Employed in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to its target, leading to various biological effects.
相似化合物的比较
- 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]piperazine
- 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine ring or variations in the length of the butyl chain.
- Unique Features: 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs.
属性
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)


![Methyl 4-[[2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetyl]amino]benzoate](/img/structure/B4983141.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]prop-2-en-1-one](/img/structure/B4983147.png)
![3-Methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B4983153.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![1-(2,4-Difluorophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea](/img/structure/B4983179.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitrofuran-2-yl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)

